Cas no 2137482-72-3 (2,5-dioxopyrrolidin-1-yl (S)-4-((5-nitropyridin-2-yl)disulfaneyl)pentanoate)
2,5-dioxopyrrolidin-1-yl (S)-4-((5-nitropyridin-2-yl)disulfaneyl)pentanoate Chemical and Physical Properties
Names and Identifiers
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- 2,5-dioxopyrrolidin-1-yl (S)-4-((5-nitropyridin-2-yl)disulfaneyl)pentanoate
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- Inchi: 1S/C14H15N3O6S2/c1-9(24-25-11-4-3-10(8-15-11)17(21)22)2-7-14(20)23-16-12(18)5-6-13(16)19/h3-4,8-9H,2,5-7H2,1H3/t9-/m0/s1
- InChI Key: JFSJKWBYKAONEH-VIFPVBQESA-N
- SMILES: C(ON1C(=O)CCC1=O)(=O)CC[C@@H](SSC1=NC=C([N+]([O-])=O)C=C1)C
2,5-dioxopyrrolidin-1-yl (S)-4-((5-nitropyridin-2-yl)disulfaneyl)pentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX99553-50mg |
2,5-dioxopyrrolidin-1-yl (S)-4-((5-nitropyridin-2-yl)disulfaneyl)pentanoate |
2137482-72-3 | tech grade | 50mg |
$698.00 | 2024-04-20 | |
| A2B Chem LLC | AX99553-100mg |
2,5-dioxopyrrolidin-1-yl (S)-4-((5-nitropyridin-2-yl)disulfaneyl)pentanoate |
2137482-72-3 | tech grade | 100mg |
$1173.00 | 2024-04-20 | |
| 1PlusChem | 1P01FG4H-50mg |
2,5-dioxopyrrolidin-1-yl (S)-4-((5-nitropyridin-2-yl)disulfaneyl)pentanoate |
2137482-72-3 | tech grade | 50mg |
$680.00 | 2023-12-19 | |
| 1PlusChem | 1P01FG4H-100mg |
2,5-dioxopyrrolidin-1-yl (S)-4-((5-nitropyridin-2-yl)disulfaneyl)pentanoate |
2137482-72-3 | tech grade | 100mg |
$1143.00 | 2023-12-19 |
2,5-dioxopyrrolidin-1-yl (S)-4-((5-nitropyridin-2-yl)disulfaneyl)pentanoate Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2,5-dioxopyrrolidin-1-yl (S)-4-((5-nitropyridin-2-yl)disulfaneyl)pentanoate
Introduction to 2,5-dioxopyrrolidin-1-yl (S)-4-((5-nitropyridin-2-yl)disulfaneyl)pentanoate and Its Significance in Modern Chemical Biology
The compound with the CAS no. 2137482-72-3, identified as 2,5-dioxopyrrolidin-1-yl (S)-4-((5-nitropyridin-2-yl)disulfaneyl)pentanoate, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This intricate molecular structure has garnered significant attention in the scientific community due to its potential applications in drug development and biochemical research. The compound's unique framework, featuring a dioxopyrrolidin-1-yl moiety linked to a (S)-4-((5-nitropyridin-2-yl)disulfaneyl)pentanoate side chain, suggests a multifaceted role in modulating biological pathways.
In recent years, the field of chemical biology has witnessed remarkable advancements in the design and synthesis of molecules capable of interacting with biological targets at a high level of specificity. The CAS no. 2137482-72-3 compound exemplifies this trend, as its structural features are likely tailored to engage with proteins or enzymes involved in critical metabolic or signaling processes. The presence of both a nitropyridine group and a disulfaneyl moiety hints at its ability to exhibit both electronic and steric effects, which are crucial for optimizing binding affinity and selectivity.
One of the most compelling aspects of this compound is its potential as a tool for investigating enzyme mechanisms and developing novel therapeutic agents. The (S)-configuration at the chiral center introduces stereoselectivity, which is often a determining factor in drug efficacy and safety. This feature makes the CAS no. 2137482-72-3 molecule an attractive candidate for studying chiral recognition phenomena in biological systems. Furthermore, the combination of oxygen-rich heterocycles with sulfur-containing groups suggests that it may possess unique physicochemical properties, such as solubility and metabolic stability, which are essential for pharmaceutical applications.
Recent studies have highlighted the importance of nitro-containing compounds in medicinal chemistry due to their ability to participate in redox reactions and influence enzyme activity. The 5-nitropyridine moiety in the CAS no. 2137482-72-3 compound could serve as a redox-active site, enabling it to modulate the activity of enzymes involved in oxidative stress responses or signal transduction pathways. This capability is particularly relevant in the context of developing treatments for neurological disorders or inflammatory conditions, where redox regulation plays a pivotal role.
The dioxopyrrolidin-1-yl scaffold is another key structural element that warrants further exploration. Pyrrolidinone derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. By incorporating this motif into the molecular framework, the CAS no. 2137482-72-3 compound may exhibit similar properties while also benefiting from the additional functional groups that enhance its interactions with biological targets. The dioxopyrrolidinone ring can act as a hydrogen bond acceptor, improving binding affinity to protein surfaces and facilitating precise molecular recognition.
From a synthetic chemistry perspective, the preparation of complex molecules like the CAS no. 2137482-72-3 compound presents both challenges and opportunities. The synthesis likely involves multi-step reactions that require careful optimization to achieve high yields and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions or asymmetric hydrogenation may be employed to construct the chiral center and introduce the various functional groups efficiently. The development of robust synthetic methodologies not only enables access to this specific compound but also provides insights into strategies for designing other structurally related molecules with tailored biological activities.
The potential applications of this compound extend beyond basic research; they also encompass drug discovery pipelines aimed at addressing unmet medical needs. The ability to modulate biological pathways with high precision makes it a valuable candidate for developing small-molecule inhibitors or activators. For instance, if studies indicate that it interacts with an enzyme involved in cancer progression or neurodegeneration, further investigation could lead to its development as a lead compound for therapeutic intervention.
In conclusion, the CAS no. 2137482-72-3 molecule represents a significant advancement in chemical biology due to its intricate structure and potential biological functions. Its unique combination of functional groups—such as the dioxopyrrolidin-1-yl, (S)-4-((5-nitropyridin-2-yl)disulfaneyl)pentanoate, and nitropyridine moieties—positions it as a promising candidate for both academic research and pharmaceutical development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in unraveling complex biological processes and designing innovative therapeutic strategies.
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